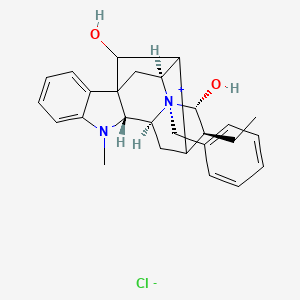
Ajmalinium, N(sup 4)-benzyl-, chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ajmalinium, N(sup 4)-benzyl-, chloride typically involves the benzylation of ajmaline. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process generally involves the use of benzyl chloride as the benzylating agent and a suitable solvent such as dichloromethane or toluene. The reaction is catalyzed by a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process.
化学反应分析
Types of Reactions
Ajmalinium, N(sup 4)-benzyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted products.
科学研究应用
Ajmalinium, N(sup 4)-benzyl-, chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: this compound is investigated for its potential therapeutic properties, including its use as an antiarrhythmic agent.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of Ajmalinium, N(sup 4)-benzyl-, chloride involves its interaction with specific molecular targets in the body. The compound is known to interact with ion channels and receptors, modulating their activity and affecting cellular signaling pathways. This can lead to various physiological effects, such as the regulation of heart rhythm and the modulation of neurotransmitter release.
相似化合物的比较
Ajmalinium, N(sup 4)-benzyl-, chloride can be compared with other similar compounds, such as:
Ajmaline: The parent compound from which this compound is derived. Ajmaline is also an alkaloid with antiarrhythmic properties.
Reserpine: Another alkaloid derived from Rauwolfia serpentina, known for its antihypertensive and antipsychotic effects.
Yohimbine: An alkaloid with stimulant and aphrodisiac properties, derived from the bark of the Yohimbe tree.
This compound is unique due to its specific benzylation, which imparts distinct chemical and biological properties compared to its parent compound and other related alkaloids.
属性
CAS 编号 |
168610-89-7 |
|---|---|
分子式 |
C27H33ClN2O2 |
分子量 |
453.0 g/mol |
IUPAC 名称 |
(9R,10S,13S,14R,15R,16S)-15-benzyl-13-ethyl-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;chloride |
InChI |
InChI=1S/C27H33N2O2.ClH/c1-3-17-18-13-21-24-27(19-11-7-8-12-20(19)28(24)2)14-22(23(18)25(27)30)29(21,26(17)31)15-16-9-5-4-6-10-16;/h4-12,17-18,21-26,30-31H,3,13-15H2,1-2H3;1H/q+1;/p-1/t17-,18?,21-,22-,23?,24-,25?,26+,27?,29-;/m0./s1 |
InChI 键 |
JHCLKYKERNMDFQ-IOSLNQHJSA-M |
手性 SMILES |
CC[C@@H]1[C@H]([N@+]2([C@H]3CC1C4[C@@H]2CC5([C@H]3N(C6=CC=CC=C65)C)C4O)CC7=CC=CC=C7)O.[Cl-] |
规范 SMILES |
CCC1C2CC3C4C5(CC(C2C5O)[N+]3(C1O)CC6=CC=CC=C6)C7=CC=CC=C7N4C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


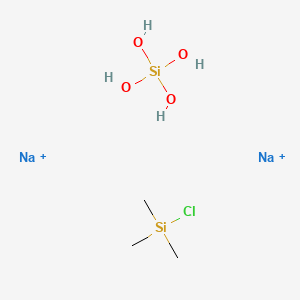
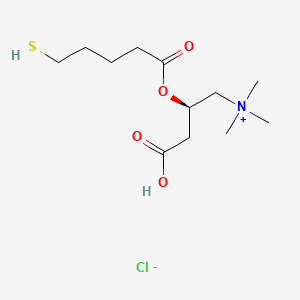

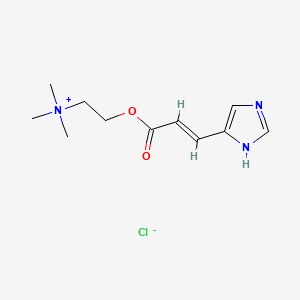
![methyl (2Z,7E)-10-(2,3-dimethyloxirane-2-carbonyl)oxy-9-hydroxy-3-methyl-12-methylidene-13-oxo-5,14-dioxatricyclo[9.3.0.04,6]tetradeca-2,7-diene-8-carboxylate](/img/structure/B12757098.png)
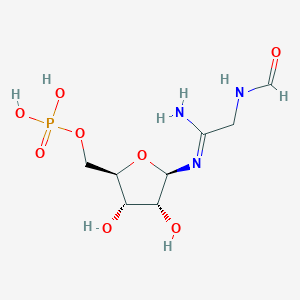



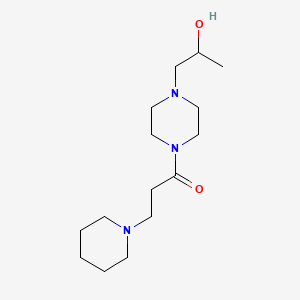
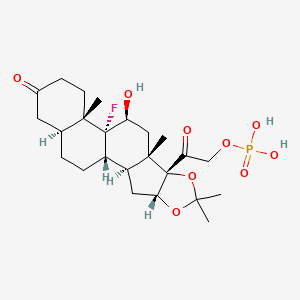
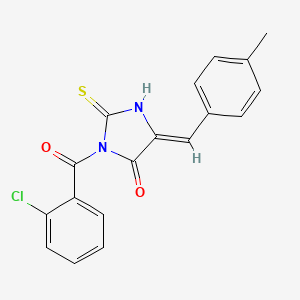

![1-(tert-butylamino)-3-[2-(1-imidazol-1-ylethenyl)-6-methylphenoxy]propan-2-ol;oxalic acid](/img/structure/B12757154.png)
